1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride is a chemical compound that falls under the category of substituted aromatic compounds. This compound is notable for its potential applications in medicinal chemistry and pharmaceutical development, particularly due to the presence of both a trifluoromethyl group and an amino alcohol moiety, which can significantly influence biological activity.
This compound can be synthesized using various organic synthesis techniques, typically involving the modification of existing aromatic compounds or the introduction of functional groups through nucleophilic substitution reactions. The trifluoromethyl group is particularly valued in drug design for enhancing lipophilicity and metabolic stability.
1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride is classified as:
The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride can be achieved through several methods:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are essential for confirming the structure of synthesized compounds.
The molecular structure of 1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride features:
The molecular formula is , indicating:
The compound has a molecular weight of approximately 239.66 g/mol.
The compound can undergo various chemical reactions typical for aromatic compounds, including:
Reactivity is influenced by both the trifluoromethyl substituent, which is electron-withdrawing, and the amino alcohol moiety, which can stabilize positive charges formed during reactions.
The mechanism of action for compounds like 1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride typically involves interactions with biological targets such as enzymes or receptors.
Studies have shown that similar compounds exhibit varying degrees of biological activity based on their structural features, highlighting the importance of functional groups in drug design.
The integration of fluorinated groups into bioactive molecules represents a cornerstone of contemporary medicinal chemistry. Among these, the trifluoromethyl (-CF₃) group has emerged as a critical pharmacophore due to its profound influence on molecular properties. Compounds featuring this motif, such as 1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride (CAS 1247503-10-1), exemplify strategic molecular design aimed at optimizing target engagement and pharmacokinetics. This hydrochloride salt combines a lipophilic trifluoromethylated aromatic ring with a polar amino alcohol moiety, creating a versatile scaffold for targeting challenging disease drivers like KRAS G12C [6] [7].
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₅ClF₃NO | PubChem Lite [6] |
Molecular Weight | 269.69 g/mol | BLD Pharm [7] |
SMILES | CCC(CN)OC₁=CC=CC(=C₁)C(F)(F)F.Cl | PubChem Lite [6] |
Storage Conditions | Cold-chain transportation | BLD Pharm [7] |
The strategic incorporation of trifluoromethyl groups began accelerating in the 1990s, driven by their unique ability to modulate lipophilicity (logP), metabolic stability, and membrane permeability. Approximately 30% of FDA-approved small molecules now contain fluorine, with -CF₃ being among the most impactful variants [8]. This group’s strong electron-withdrawing effect (+0.43 Hammett constant) enhances aromatic ring electrophilicity, facilitating π-stacking interactions in hydrophobic binding pockets. In oncology, -CF₃ groups are frequently deployed to improve ligand efficiency and target residence time, as evidenced by KRAS G12C inhibitors like sotorasib and adagrasib. The hydrochloride salt form of our subject compound leverages these properties while enhancing aqueous solubility for in vivo evaluation [6] [8].
Amino alcohol fragments serve as molecular bridges that confer both hydrogen-bonding capability and structural flexibility. The 1-aminobutan-2-ol substructure in this compound provides:
The KRAS G12C mutation (glycine-to-cysteine substitution at codon 12) drives oncogenesis in 13% of non-small cell lung cancers and 3% of colorectal cancers. This mutation creates a druggable allosteric pocket amenable to covalent inhibition by electrophilic warheads targeting Cys12. The scaffold of 1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride shares critical design elements with clinical-stage KRAS inhibitors:
Generation | Core Scaffold | Key Innovations | Clinical Impact |
---|---|---|---|
1st (e.g., Sotorasib) | Quinazoline | Acrylamide warhead | First FDA approval (2021) |
2nd (e.g., ASP6918) | 2,7-Diazaspiro[3.5]nonane | Enhanced covalent engagement | Oral activity, tumor regression [4] |
Emerging (e.g., Subject Compound) | Trifluoromethyl aryl-ether | Balanced lipophilicity/logP optimization | Preclinical evaluation |
Recent advances include covalent inhibitors like ASP6918, which utilize spirocyclic diamines to achieve sub-nM potency and oral bioavailability. The subject compound’s trifluoromethyl group likely enhances penetration into the switch-II pocket of KRAS G12C, while its amino alcohol moiety provides water-solubilizing capacity essential for formulation [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7